N-[2-(furan-2-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide
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Overview
Description
N-[2-(furan-2-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound that features a furan ring, a benzazepine moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multiple steps:
Formation of the Furan-2-yl Ethyl Intermediate: This step involves the reaction of furan with ethyl bromide in the presence of a base to form 2-(furan-2-yl)ethyl bromide.
Synthesis of the Benzazepine Moiety: The benzazepine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-hydroxybenzylamine and a suitable aldehyde.
Coupling Reaction: The final step involves coupling the furan-2-yl ethyl intermediate with the benzazepine moiety using a thiol reagent to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzazepine moiety can be reduced to form dihydrobenzazepine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring or the benzazepine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrobenzazepine derivatives.
Substitution: Various substituted furan and benzazepine derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide: shares similarities with other benzazepine derivatives and furan-containing compounds.
Uniqueness
Structural Uniqueness: The combination of a furan ring, a benzazepine moiety, and a propanamide group is unique and contributes to its distinct chemical and biological properties.
Functional Uniqueness: Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C19H22N2O3S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C19H22N2O3S/c22-18(20-11-9-15-5-3-12-24-15)10-13-25-17-8-7-14-4-1-2-6-16(14)21-19(17)23/h1-6,12,17H,7-11,13H2,(H,20,22)(H,21,23) |
InChI Key |
JMQCVKPSNXWPDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
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